molecular formula C16H23FN2O4S B4844583 N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-5-FLUORO-2-METHOXY-N-METHYLBENZENE-1-SULFONAMIDE

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-5-FLUORO-2-METHOXY-N-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4844583
M. Wt: 358.4 g/mol
InChI Key: IBAMLUSCWAYMHI-UHFFFAOYSA-N
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Description

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-5-FLUORO-2-METHOXY-N-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes an azepane ring, a fluorine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-5-FLUORO-2-METHOXY-N-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The azepane ring is introduced through a cyclization reaction, and the fluorine and methoxy groups are added via substitution reactions. The final step involves the sulfonamide formation, which is achieved by reacting the intermediate with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-5-FLUORO-2-METHOXY-N-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-5-FLUORO-2-METHOXY-N-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-5-FLUORO-2-METHOXY-N-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide
  • N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-5-FLUORO-2-METHOXY-N-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S/c1-18(12-16(20)19-9-5-3-4-6-10-19)24(21,22)15-11-13(17)7-8-14(15)23-2/h7-8,11H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAMLUSCWAYMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-5-FLUORO-2-METHOXY-N-METHYLBENZENE-1-SULFONAMIDE
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N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-5-FLUORO-2-METHOXY-N-METHYLBENZENE-1-SULFONAMIDE
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N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-5-FLUORO-2-METHOXY-N-METHYLBENZENE-1-SULFONAMIDE
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N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-5-FLUORO-2-METHOXY-N-METHYLBENZENE-1-SULFONAMIDE
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N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-5-FLUORO-2-METHOXY-N-METHYLBENZENE-1-SULFONAMIDE
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N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-5-FLUORO-2-METHOXY-N-METHYLBENZENE-1-SULFONAMIDE

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